molecular formula C14H14ClN5 B2821629 2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1203318-13-1

2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2821629
CAS No.: 1203318-13-1
M. Wt: 287.75
InChI Key: YMBRBPXKWXSVSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines, a related class of compounds, have been synthesized through various methods . For instance, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their binding energies towards GlcN-6-P synthase, showing moderate to good interactions. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in drug discovery and molecular interaction studies (Flefel et al., 2018).

Structural Characterization

Research has focused on the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, including detailed NMR spectroscopic analysis to establish the regiochemistry of the synthesized compounds. This work provides insight into the structural aspects of pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Aggarwal et al., 2009).

Antimicrobial Activity

Novel heterocyclic compounds containing a sulfonamido moiety and derived from related structures have been synthesized and demonstrated significant antibacterial activity. This research suggests the potential of these compounds in developing new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Azab et al., 2013).

Antitumor Activities

The exploration of the antitumor activities of pyrazolo pyrimidine derivatives, including compounds structurally related to the specified chemical structure, has revealed promising results. These studies indicate the potential of these compounds in cancer therapy, underscoring the importance of continued research in this area to fully understand their mechanisms of action and therapeutic efficacy (Xin, 2012).

Green Chemistry Approaches

Efforts have been made to synthesize pyrazolo[1,5-a]pyrimidine derivatives using environmentally benign conditions, such as water as a solvent and ultrasound irradiation. These methods not only provide efficient routes to the desired products but also align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Kaping et al., 2020).

Future Directions

While specific future directions for this compound were not found, nitrogen-containing heterocyclic compounds like this one are of great practical importance in the search for means of combating diseases on a global scale .

Properties

IUPAC Name

[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)9(2)13(19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRBPXKWXSVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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